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Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine

Cat. No.: B041547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-bromopyrazine (CAS No. 21943-12-4), a key heterocyclic building block in

pharmaceutical and agrochemical research. Due to the limited availability of detailed, publicly

accessible experimental spectra, this document combines available data with predicted values

based on the compound's structure and spectroscopic principles.

Core Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-Amino-3-
bromopyrazine.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet 1H Pyrazine H-5

~7.6 - 7.8 Doublet 1H Pyrazine H-6

~5.0 - 6.0 Broad Singlet 2H -NH₂
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Solvent: DMSO-d₆ Note: Chemical shifts are predictions and may vary based on solvent and

experimental conditions. The amino protons are expected to be broad and may exchange with

D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~155 C-2 (C-NH₂)

~120 C-3 (C-Br)

~145 C-5

~140 C-6

Solvent: DMSO-d₆ Note: Chemical shifts are predictions based on the effects of substituents on

the pyrazine ring.

Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium - Strong
N-H stretching (asymmetric

and symmetric)

3200 - 3100 Medium Aromatic C-H stretching

1640 - 1600 Strong N-H bending (scissoring)

1580 - 1450 Medium - Strong C=C and C=N ring stretching

1350 - 1250 Strong Aromatic C-N stretching

1100 - 1000 Medium C-H in-plane bending

850 - 750 Strong C-H out-of-plane bending

700 - 550 Medium - Strong C-Br stretching
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Sample State: Solid (e.g., KBr pellet or ATR)

Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Peaks

m/z Relative Abundance Assignment

173/175 High [M]⁺ (Molecular ion)

94 Medium [M - Br]⁺

67 Medium [M - Br - HCN]⁺

Ionization Mode: Electron Ionization (EI) Note: The presence of bromine will result in a

characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2-Amino-3-
bromopyrazine.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-3-bromopyrazine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-16 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO

at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, representative amount of solid 2-Amino-3-bromopyrazine directly onto the

ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2-Amino-3-bromopyrazine in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrument Parameters (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.
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Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Data Analysis:

Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of

bromine (two peaks of nearly equal intensity separated by 2 m/z units).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Amino-3-bromopyrazine.
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Spectroscopic Analysis Workflow for 2-Amino-3-bromopyrazine
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromopyrazine: A
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[https://www.benchchem.com/product/b041547#spectroscopic-data-of-2-amino-3-
bromopyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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